molecular formula C8H15N3S B13535880 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine

1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine

Cat. No.: B13535880
M. Wt: 185.29 g/mol
InChI Key: YYHROJSSVQEEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine (CAS 1247614-91-0) is a chemical compound with the molecular formula C8H15N3S and a molecular weight of 185.29 g/mol . This amine-functionalized pyrazole derivative serves as a valuable building block in medicinal chemistry and drug discovery research. The compound features a pyrazole core, a prominent heterocycle in pharmaceuticals, substituted with an amine group at the 4-position and a 2-(isopropylthio)ethyl chain at the 1-position . This unique structure makes it a versatile intermediate for the synthesis of more complex molecules. Pyrazole-based scaffolds are of significant research interest due to their wide range of biological activities. Compounds featuring sulfanyl chains like the isopropylthioethyl group in this reagent are explored in the design of enzyme inhibitors . For instance, related pyrazolopyrimidine sulfamates have been investigated as potent and selective inhibitors of biological targets such as ATG7, an enzyme key to the autophagy pathway in cells . Researchers can utilize this amine as a precursor to develop novel chemical probes or potential therapeutic agents targeting similar enzymatic processes. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for detailed handling information. The compound has associated hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . It is recommended to store it in a dark place under an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

1-(2-propan-2-ylsulfanylethyl)pyrazol-4-amine

InChI

InChI=1S/C8H15N3S/c1-7(2)12-4-3-11-6-8(9)5-10-11/h5-7H,3-4,9H2,1-2H3

InChI Key

YYHROJSSVQEEJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCN1C=C(C=N1)N

Origin of Product

United States

Foundational & Exploratory

1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and molecular weight of 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine, a molecule of interest in the field of medicinal chemistry and drug discovery.

Chemical Structure and Identity

1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine is a substituted pyrazole derivative. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, forms the core of this molecule. This core is functionalized at two positions:

  • An amino group (-NH₂) is attached to the 4-position of the pyrazole ring.

  • A 2-(isopropylthio)ethyl group is attached to one of the nitrogen atoms of the pyrazole ring.

The precise connectivity is at the N1 position of the pyrazole ring. The structure is confirmed by its SMILES (Simplified Molecular Input Line Entry System) notation: NC1=CN(CCSC(C)C)N=C1[1].

Below is a two-dimensional representation of the chemical structure of 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine.

Caption: 2D Chemical Structure of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine is presented in the table below. These properties are critical for its handling, formulation, and potential as a drug candidate.

PropertyValueSource
Molecular Formula C₈H₁₅N₃SCalculated
Molecular Weight 185.29 g/mol Calculated
CAS Number 1247614-91-0BLDpharm[1]

Context in Drug Discovery and Medicinal Chemistry

The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. The presence of an amino group and a flexible thioether side chain in 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine provides multiple points for potential interactions with biological targets.

Synthesis and Characterization

A detailed, experimentally validated synthesis protocol for 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine is not described in the currently available literature. However, a general synthetic strategy can be postulated based on established pyrazole chemistry. A plausible synthetic route is outlined below.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Final Product 4-nitropyrazole 4-Nitropyrazole N-alkylation N-Alkylation 4-nitropyrazole->N-alkylation 2-chloroethyl isopropyl sulfide 2-Chloroethyl isopropyl sulfide 2-chloroethyl isopropyl sulfide->N-alkylation Intermediate 1-(2-(Isopropylthio)ethyl) -1H-pyrazol-4-nitro N-alkylation->Intermediate Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, ACN) Nitro reduction Nitro Group Reduction Final_Product 1-(2-(Isopropylthio)ethyl) -1H-pyrazol-4-amine Nitro reduction->Final_Product Intermediate->Nitro reduction Reducing Agent (e.g., H₂, Pd/C; SnCl₂; Fe/HCl)

Caption: Postulated synthetic workflow for the molecule.

Experimental Protocol (Postulated):

Step 1: N-Alkylation of 4-Nitropyrazole

  • To a solution of 4-nitropyrazole in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), add a base (e.g., sodium hydride or potassium carbonate) at room temperature.

  • Stir the mixture for a short period to allow for the deprotonation of the pyrazole nitrogen.

  • Add 2-chloroethyl isopropyl sulfide to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 1-(2-(isopropylthio)ethyl)-1H-4-nitropyrazole.

Step 2: Reduction of the Nitro Group

  • Dissolve the 1-(2-(isopropylthio)ethyl)-1H-4-nitropyrazole intermediate in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Add a reducing agent. Common methods include:

    • Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Metal-acid reduction using tin(II) chloride in hydrochloric acid or iron powder in hydrochloric acid.

  • Monitor the reaction until the starting material is consumed.

  • After completion, work up the reaction mixture accordingly. For catalytic hydrogenation, filter off the catalyst. For metal-acid reduction, neutralize the acid and filter any solids.

  • Extract the product with an organic solvent and purify by column chromatography or crystallization to obtain the final product, 1-(2-(isopropylthio)ethyl)-1H-pyrazol-4-amine.

Self-Validating System for Protocol Trustworthiness:

  • Reaction Monitoring: Each step should be meticulously monitored by TLC or LC-MS to ensure the consumption of starting materials and the formation of the desired product.

  • Spectroscopic Confirmation: The structure of the intermediate and the final product must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be consistent with the expected chemical structure.

  • Purity Assessment: The purity of the final compound should be determined using high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Conclusion

1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine is a specific pyrazole derivative with a defined chemical structure and molecular weight. While detailed biological and experimental data are limited in publicly accessible sources, its structural features, particularly the privileged pyrazole core, suggest its potential as a scaffold in medicinal chemistry research. The postulated synthetic route provides a viable pathway for its preparation, which can be validated through standard chemical characterization techniques.

References

Sources

An In-depth Technical Guide to 1-(2-(isopropylthio)ethyl)-1H-pyrazol-4-amine: Synthesis, Safety, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2-(isopropylthio)ethyl)-1H-pyrazol-4-amine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing upon the extensive research into the pyrazole scaffold, this document will delve into its chemical properties, synthesis, safety and handling, and its prospective applications as a therapeutic agent.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of pharmaceuticals.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design, leading to compounds with a broad spectrum of biological activities.[2] Pyrazole derivatives have been successfully developed into drugs for treating a variety of conditions, including cancer, inflammation, and infectious diseases.[1] The continued exploration of novel pyrazole derivatives like 1-(2-(isopropylthio)ethyl)-1H-pyrazol-4-amine is a testament to the enduring importance of this privileged structure in medicinal chemistry.[1]

Physicochemical Properties and Synthesis

While specific experimental data for 1-(2-(isopropylthio)ethyl)-1H-pyrazol-4-amine is not extensively published, its properties can be inferred from related pyrazole compounds.

PropertyEstimated Value/Characteristic
Molecular Formula C8H15N3S
Molecular Weight 185.29 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.
Reactivity The 4-amino group can undergo various chemical transformations, and the thioether linkage may be susceptible to oxidation.

The synthesis of 1-(2-(isopropylthio)ethyl)-1H-pyrazol-4-amine would likely involve a multi-step process. A plausible synthetic route could start from a readily available pyrazole precursor, followed by N-alkylation and subsequent functional group manipulations to introduce the isopropylthioethyl side chain. A related practical synthesis of pyrazol-4-thiols has been developed, which could be adapted for the synthesis of this compound.[3]

Synthesis_Pathway 4-Nitro-1H-pyrazole 4-Nitro-1H-pyrazole 1-(2-hydroxyethyl)-4-nitro-1H-pyrazole 1-(2-hydroxyethyl)-4-nitro-1H-pyrazole 4-Nitro-1H-pyrazole->1-(2-hydroxyethyl)-4-nitro-1H-pyrazole Ethylene oxide or 2-haloethanol 1-(2-chloroethyl)-4-nitro-1H-pyrazole 1-(2-chloroethyl)-4-nitro-1H-pyrazole 1-(2-hydroxyethyl)-4-nitro-1H-pyrazole->1-(2-chloroethyl)-4-nitro-1H-pyrazole Thionyl chloride 1-(2-(isopropylthio)ethyl)-4-nitro-1H-pyrazole 1-(2-(isopropylthio)ethyl)-4-nitro-1H-pyrazole 1-(2-chloroethyl)-4-nitro-1H-pyrazole->1-(2-(isopropylthio)ethyl)-4-nitro-1H-pyrazole Isopropyl mercaptan, Base 1-(2-(isopropylthio)ethyl)-1H-pyrazol-4-amine 1-(2-(isopropylthio)ethyl)-1H-pyrazol-4-amine 1-(2-(isopropylthio)ethyl)-4-nitro-1H-pyrazole->1-(2-(isopropylthio)ethyl)-1H-pyrazol-4-amine Reduction (e.g., H2/Pd-C) Anticancer_Mechanism cluster_0 Cancer Cell Pyrazole_Derivative 1-(2-(isopropylthio)ethyl)- 1H-pyrazol-4-amine Kinase e.g., CDK2 Pyrazole_Derivative->Kinase Inhibition Cell_Cycle_Progression Cell Cycle Progression Kinase->Cell_Cycle_Progression Promotes Apoptosis Apoptosis (Programmed Cell Death) Kinase->Apoptosis Inhibits Proliferation Tumor Growth Cell_Cycle_Progression->Proliferation

Caption: Potential mechanism of anticancer activity via kinase inhibition.

Anti-inflammatory and Analgesic Effects

The pyrazole ring is a core structure in several non-steroidal anti-inflammatory drugs (NSAIDs). [4]Certain pyrazole derivatives have shown promising anti-inflammatory and analgesic activities, potentially through the inhibition of cyclooxygenase (COX) enzymes. [5][6]The specific substitutions on the pyrazole ring of 1-(2-(isopropylthio)ethyl)-1H-pyrazol-4-amine could modulate its interaction with inflammatory targets.

Antimicrobial Activity

Some pyrazole derivatives have been reported to possess antibacterial and antifungal properties. [7]The exploration of 1-(2-(isopropylthio)ethyl)-1H-pyrazol-4-amine as a potential antimicrobial agent could lead to the development of new treatments for infectious diseases.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of 1-(2-(isopropylthio)ethyl)-1H-pyrazol-4-amine.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa) [8]* Complete growth medium (e.g., DMEM with 10% FBS)

  • 1-(2-(isopropylthio)ethyl)-1H-pyrazol-4-amine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 1-(2-(isopropylthio)ethyl)-1H-pyrazol-4-amine (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with compound Seed_Cells->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Solubilize Solubilize formazan Add_MTT->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

1-(2-(isopropylthio)ethyl)-1H-pyrazol-4-amine is a promising heterocyclic compound that warrants further investigation for its potential therapeutic applications. Its structural similarity to known biologically active pyrazole derivatives suggests that it could be a valuable lead compound in the development of new drugs for cancer, inflammation, and infectious diseases. As with any novel chemical entity, adherence to strict safety protocols is essential during its handling and evaluation. The information and protocols provided in this guide are intended to serve as a foundation for researchers to unlock the full potential of this intriguing molecule.

References

  • Abdelazeem, A. H., et al. (2020). Synthesis, anti-inflammatory activity and COX-2 inhibition of some new 1,5-diaryl pyrazole derivatives. Bioorganic Chemistry, 94, 103417.
  • Abdellatif, K. R. A., et al. (2019). Design, synthesis, and biological evaluation of novel pyrazole-based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry, 85, 46-56.
  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
  • ResearchGate. (2007).
  • MilliporeSigma. (2026).
  • MDPI. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012).
  • Fisher Scientific. (2025).
  • CymitQuimica. (2026).
  • MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • PubChem. (n.d.). 1H-pyrazol-4-amine.
  • RSC Publishing. (n.d.). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
  • ChemRxiv. (2021). Practical Synthesis of Pyrazol-4-thiols.
  • PMC. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
  • Smolecule. (2024). 1-Isopropyl-n-propyl-1h-pyrazol-4-amine.
  • PubChem. (n.d.). 1-Ethyl-1h-pyrazol-4-amine.
  • Chemicalbook. (n.d.). N-(1-isopropyl-1H-pyrazol-4-yl)-2-(methylthio)-5-(quinolin-2-yl)pyrimidin-4-amine.
  • CNR-IRIS. (2023).
  • MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • PubMed. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)
  • Arabian Journal of Chemistry. (2024).
  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Benchchem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.

Sources

A Comparative Analysis of Methylthio and Isopropylthio Pyrazole Amines: Strategic Selection in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with its biological activity being highly tunable through strategic functionalization.[1][2] This guide provides a detailed comparative analysis of two common structural motifs: methylthio and isopropylthio pyrazole amines. We delve into the critical differences in their synthesis, physicochemical properties, structure-activity relationships (SAR), and pharmacokinetic profiles. By explaining the causality behind experimental choices and molecular design, this whitepaper serves as a self-validating resource for professionals engaged in the rational design of novel therapeutics. All claims are substantiated with authoritative references, and key workflows are visualized to enhance comprehension.

Introduction: The Pyrazole Core as a Versatile Pharmacophore

The five-membered pyrazole ring is a cornerstone of modern drug design, appearing in numerous FDA-approved drugs for indications ranging from cancer to inflammation.[3][4] Its unique electronic configuration and ability to act as both a hydrogen bond donor and acceptor make it a highly versatile scaffold.[2] The addition of an amine group further enhances its utility, providing a key interaction point and improving physicochemical properties.

In the lead optimization phase, medicinal chemists frequently modify substituents to fine-tune a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties. The introduction of small alkylthio groups, such as methylthio (-SCH₃) and isopropylthio (-SCH(CH₃)₂), is a common strategy to modulate lipophilicity and probe hydrophobic pockets within a biological target. While structurally similar, the choice between a methyl and an isopropyl group can have profound and often predictable consequences on a molecule's overall performance. This guide will illuminate these differences to inform more strategic drug design.

Comparative Synthesis and Chemical Reactivity

The synthesis of these analogs typically follows a convergent path, diverging only at the stage of thioether installation. The general approach involves the construction of a functionalized pyrazole core, followed by the introduction of the desired alkylthio group.

General Synthetic Strategy

A widely adopted method for creating the 5-aminopyrazole core involves the cyclocondensation of a hydrazine with a β-ketonitrile derivative, such as a ketene dithioacetal.[5][6] This provides a robust foundation for further modification.

Experimental Protocol: Synthesis of Substituted Pyrazole Amines

  • Core Synthesis: A mixture of a suitable hydrazine (1.0 eq) and a ketene dithioacetal derivative (e.g., ethyl 2-cyano-3,3-bis(methylthio)acrylate) (1.0 eq) in ethanol is refluxed for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product, an ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylate, is purified via column chromatography.[6]

  • Amide Formation (Example): The resulting pyrazole carboxylate (1.0 eq) is dissolved in a suitable solvent like toluene. A desired primary amine (1.2 eq) is added, and the mixture is heated to reflux to form the corresponding carboxamide derivative.

  • Divergent Thioether Introduction:

    • Methylthio Analog (if not already present): The synthesis often starts with a methylthio-containing precursor like a ketene dithioacetal, directly yielding the 3-methylthio pyrazole.[5][6]

    • Isopropylthio Analog: A pyrazole core with a suitable leaving group (e.g., a halogen or sulfone) at the desired position is dissolved in a polar aprotic solvent like DMF. Sodium 2-propanethiolate (isopropyl thiolate) (1.5 eq) is added, and the reaction is stirred at 60-80°C until completion, as monitored by TLC.

  • Final Workup and Purification: The reaction mixture is cooled, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final compound is purified by flash column chromatography or recrystallization.

Causality in Synthesis: The choice of a ketene dithioacetal precursor is efficient for installing the methylthio group from the outset.[6] For the isopropylthio analog, a nucleophilic aromatic substitution with isopropyl thiolate on an activated pyrazole ring is a standard and reliable method. The bulkier nucleophile requires slightly elevated temperatures to ensure a reasonable reaction rate.

Workflow Visualization

Caption: Generalized synthetic workflow for methylthio and isopropylthio pyrazole amines.

Impact on Physicochemical Properties

The addition of just two carbon atoms when moving from a methyl to an isopropyl group precipitates significant changes in key physicochemical properties that govern a drug's behavior.

Table 1: Comparative Analysis of Physicochemical Properties

PropertyMethylthio (-SCH₃) AnalogIsopropylthio (-SCH(CH₃)₂) AnalogScientific Rationale
Lipophilicity (cLogP) LowerHigherThe isopropyl group adds two non-polar methyl groups, significantly increasing the molecule's hydrophobicity and thus its partition coefficient between octanol and water.[7]
Aqueous Solubility HigherLowerIncreased lipophilicity generally correlates with decreased aqueous solubility, as the molecule is less able to form favorable interactions with water.
Polar Surface Area (PSA) Nominally HigherNominally LowerThe bulkier isopropyl group can sterically shield the polar sulfur and adjacent amine groups, slightly reducing the effective polar surface area available for interaction.
Metabolic Stability More Susceptible to OxidationPotentially More StableThe sulfur atom is a common site for Phase I metabolism (oxidation to sulfoxide/sulfone) by Cytochrome P450 enzymes. The steric bulk of the isopropyl group can hinder enzyme access, potentially slowing the rate of metabolism compared to the more accessible methyl group.[8]
Molecular Weight LowerHigher (by 28.05 Da)The addition of a C₂H₄ unit (isopropyl vs. methyl) directly increases the molecular weight.

Structure-Activity Relationship (SAR) and Pharmacological Consequences

The distinct properties outlined above translate directly into differences in biological activity and pharmacokinetic profiles. The decision to use one group over the other is a classic SAR strategy.

Target Engagement and Potency

The primary driver of potency is how well a ligand binds to its target protein. The size and lipophilicity of the thioether substituent are critical.

  • Methylthio Group: Its smaller size allows it to fit into narrow, sterically constrained hydrophobic pockets. It provides a modest increase in lipophilicity over a hydroxyl or amine group without introducing significant bulk.

  • Isopropylthio Group: This bulkier group is ideal for probing larger hydrophobic pockets. If the target's binding site can accommodate the additional size, the enhanced hydrophobic interactions can lead to a significant increase in binding affinity and, consequently, higher potency.[9] Conversely, if the pocket is too small, a steric clash will occur, drastically reducing or eliminating activity.

Diagram: Ligand-Receptor Binding Model

G cluster_0 Constrained Binding Pocket cluster_1 Spacious Binding Pocket receptor_a Receptor A Hydrophobic Pocket ligand_a Methylthio Analog ligand_a->receptor_a:f1 Optimal Fit receptor_b Receptor B Hydrophobic Pocket ligand_b Isopropylthio Analog ligand_b->receptor_b:f1 Enhanced Hydrophobic Interactions

Caption: Steric and hydrophobic effects on ligand binding to different receptor pockets.

Pharmacokinetic (ADME) Profile
  • Absorption: The higher lipophilicity of an isopropylthio analog may improve passive diffusion across the gut wall, but its potentially lower solubility could limit dissolution, creating a trade-off that must be carefully balanced for optimal oral absorption.

  • Distribution: Higher lipophilicity often leads to increased plasma protein binding and a larger volume of distribution, meaning the drug may distribute more into tissues.

  • Metabolism: As noted in Table 1, the sterically hindered isopropylthio group can lead to reduced clearance via oxidative metabolism, potentially increasing the drug's half-life.[10]

  • Toxicity: Off-target effects can be influenced by lipophilicity. Highly lipophilic compounds sometimes have a greater propensity for non-specific binding and may be associated with certain toxicity mechanisms.

Conclusion: A Strategic Choice in Lead Optimization

The distinction between a methylthio and an isopropylthio pyrazole amine is far from trivial. It represents a fundamental tool in the medicinal chemist's arsenal for optimizing drug candidates. The methylthio group offers a conservative, less disruptive modification, while the isopropylthio group is a more assertive probe of larger hydrophobic space, offering the potential for significantly enhanced potency at the risk of steric clashes.

Key Takeaways for Drug Developers:

  • Synthesize Both Analogs: During lead optimization, it is highly advisable to synthesize and test both the methylthio and isopropylthio analogs to understand the steric and hydrophobic tolerance of the target's binding site.

  • Balance Properties: An increase in potency from an isopropylthio group must be weighed against potential liabilities, such as decreased solubility or undesirable pharmacokinetic changes.

  • Context is Crucial: The ideal choice is entirely target-dependent. There is no universally "better" option; the selection must be guided by empirical data and a deep understanding of the target's structure and the desired therapeutic profile.

By systematically evaluating these and other small structural modifications, research teams can navigate the complex landscape of drug discovery with greater precision and a higher probability of success.

References

  • Bhardwaj, A., Sharma, P., & Sharma, P. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports. Available at: [Link]

  • Ibrahim, M. A., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available at: [Link]

  • La Mura, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • La Mura, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. National Center for Biotechnology Information. Available at: [Link]

  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis route of 3-methylthio-5-aminopyrazoles 5a,b. Available at: [Link]

  • Kumar, A., & Narasimhan, B. (2015). Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2022). Synthesis and Properties of Pyrazoles. Available at: [Link]

  • ResearchGate. (2023). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Available at: [Link]

  • Gomha, S. M., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Ferreira, I. C. F. R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • ResearchGate. (2024). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available at: [Link]

  • Kovalenko, S. I., et al. (2022). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio) pyrazolo[1,5-d][2][11][12]triazolo[3,4-f][2][11][12]triazines. Current issues in pharmacy and medicine: science and practice. Available at: [Link]

  • ACS Publications. (2024). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available at: [Link]

  • Kamal, M., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Center for Biotechnology Information. Available at: [Link]

  • Thumar, N. M., et al. (2017). Synthesis Characterization and Biological Evaluation of Some Novel Schiff's Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • ChemistryViews. (2020). Pyrazole-Based Heterotricycles for Drug Discovery. Available at: [Link]

  • PubChem. (n.d.). (Methylthio)pyrazine. Available at: [Link]

  • Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrazine, 2-methyl-6-(methylthio)- (CAS 2884-13-1). Available at: [Link]

  • Ferreira, I. C. F. R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Available at: [Link]

  • MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: [Link]

  • ResearchGate. (n.d.). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Available at: [Link]

  • PubChem. (n.d.). 1-isopropyl-1H-pyrazole. Available at: [Link]

  • The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Available at: [Link]

  • Arabian Journal of Chemistry. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available at: [Link]

  • Portilla, J. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • PubMed. (n.d.). Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]

Sources

Troubleshooting & Optimization

Solubility of 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solubility & Handling of 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine

CAS Number: 876343-24-7 Molecular Formula: C₈H₁₅N₃S Molecular Weight: 185.29 g/mol [1][2][3]

Executive Summary: Solubility Profile

1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine is a bifunctional heterocyclic building block containing a polar primary amine and a lipophilic thioether tail.[1][2] Based on structural analogs (aminopyrazoles) and physicochemical principles, it exhibits high solubility in DMSO and good solubility in Methanol .

SolventEstimated SolubilityPrimary Interaction MechanismRecommended Use
DMSO High (>50 mM)Dipole-dipole & H-bond acceptancePrimary Stock Solution (Long-term storage)
Methanol Good (>10 mM)Hydrogen bonding (Donor/Acceptor)Working Solution (Reactions/LC-MS)
Water Low/PoorHydrophobic effect dominatesAvoid for stocks; use only as dilute co-solvent

Critical Note: While specific empirical solubility limits for this CAS are not indexed in public pharmacopeial databases, the structural presence of the isopropyl-thioether group enhances organic solubility compared to naked aminopyrazoles.

Technical FAQs & Troubleshooting

Q1: What is the best protocol for preparing a stable stock solution?

Recommendation: Use anhydrous DMSO (Dimethyl Sulfoxide).[3]

Scientific Rationale: The compound contains a thioether (sulfide) linkage.[3][4][5] Thioethers are susceptible to oxidation to sulfoxides (


) and sulfones (

) upon exposure to atmospheric oxygen or peroxides [1, 2]. DMSO is an excellent solvent for this compound because it disrupts the intermolecular H-bonds of the pyrazole-amine network while accommodating the lipophilic isopropyl tail.[1][2]

Step-by-Step Protocol:

  • Calculate: Determine the mass required for a standard concentration (e.g., 10 mM or 100 mM).

    • Example: To make 1 mL of 100 mM stock, weigh 18.53 mg of solid.[3]

  • Solvent Choice: Use biotechnology-grade anhydrous DMSO (>99.9%) to prevent hydrolysis or water-mediated aggregation.[1][3]

  • Dissolution: Add DMSO to the vial. Vortex for 30–60 seconds. The solution should be clear and colorless to pale yellow.[3]

  • Storage: Aliquot immediately into amber glass or polypropylene vials to minimize freeze-thaw cycles. Store at -20°C or -80°C .

Q2: My DMSO stock solution has frozen. Is the compound degraded?

Answer: Likely not, but handling is critical.[3] DMSO has a freezing point of 18.5°C . It is normal for stocks to freeze in refrigerators or freezers.

Risk: "Cryoconcentration."[1][2][3] As DMSO freezes, pure solvent crystallizes first, forcing the solute into a highly concentrated liquid pocket, which can cause precipitation or localized aggregation.

Recovery Protocol:

  • Thaw the vial completely at Room Temperature (RT) or in a 37°C water bath.

  • Crucial Step: Vortex vigorously for 20 seconds after thawing.

  • Inspect visually.[2][3][6] If a precipitate remains, sonicate for 5 minutes. If it persists, the compound may have nucleated; add 10% more DMSO or heat gently (40°C).

Q3: Can I use Methanol for biological assays?

Answer: Yes, but with limitations. Methanol is toxic to many cell lines. If you are performing cellular assays, prepare the stock in DMSO, then dilute into the culture medium. Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity [3].

When to use Methanol:

  • LC-MS Analysis: Methanol is the preferred solvent for preparing analytical standards due to its volatility and compatibility with ESI (Electrospray Ionization).[2]

  • Synthesis: Methanol is suitable for reactions where the amine acts as a nucleophile (e.g., amide coupling), provided the electrophile is stable in protic solvents.

Q4: The solution turned yellow/brown over time. What happened?

Answer: This indicates oxidation .[3] The primary amine (-NH₂) is reactive, and the sulfur atom is prone to oxidation. A color shift suggests the formation of:

  • N-oxides or oxidative coupling products of the amine (azo/diazo species).[2][3]

  • Sulfoxides (from the thioether).[3][5]

Prevention:

  • Purge stock vials with inert gas (Nitrogen or Argon) before sealing.

  • Use amber vials to protect from light-induced radical oxidation.[1]

  • Avoid storing in solvents containing peroxides (e.g., old ethers or non-anhydrous THF).

Decision Logic & Workflow (Visualized)

The following diagram outlines the logical flow for solubilization and troubleshooting precipitation issues.

SolubilityWorkflow Start Start: Solid Compound (CAS 876343-24-7) SolventChoice Select Solvent Start->SolventChoice DMSO Anhydrous DMSO (Preferred for Stock) SolventChoice->DMSO Storage/Bioassay MeOH Methanol (Analytical/Reaction) SolventChoice->MeOH LCMS/Synthesis Dissolve Vortex & Sonicate (RT, 1-5 mins) DMSO->Dissolve MeOH->Dissolve Check Visual Inspection Dissolve->Check Clear Solution Clear? Check->Clear Success Success: Aliquot & Store at -20°C Clear->Success Yes Fail Precipitate/Cloudy Clear->Fail No OxidationCheck Check for Color Change (Yellowing = Oxidation) Success->OxidationCheck Long Term Storage Troubleshoot1 Heat to 37°C & Sonicate Fail->Troubleshoot1 Troubleshoot2 Add more solvent (Reduce Conc.) Fail->Troubleshoot2 If heat fails Troubleshoot1->Clear Troubleshoot2->Clear

Figure 1: Decision matrix for solubilizing 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine. Follow the green paths for optimal results.

Experimental Protocol: Solubility Determination

If precise solubility data is required for your specific batch (e.g., for regulatory filing), use this "Step-Wise Addition" method.

Materials:

  • 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine (Solid)[1][2]

  • Anhydrous DMSO[2][3]

  • Calibrated Micropipette (P100 or P200)

  • Vortex Mixer[1][3]

  • Sonicator[3]

Procedure:

  • Weigh 5.0 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of DMSO (Target: 100 mg/mL).

  • Vortex for 60 seconds. Sonicate for 5 minutes.

  • Observation:

    • If clear: Solubility is ≥ 100 mg/mL.[3] Stop.

    • If cloudy: Add another 50 µL DMSO (Total: 100 µL; Target: 50 mg/mL).

  • Repeat vortex/sonication.[2][3]

  • Continue adding solvent in 50 µL increments until the solution is perfectly clear.

  • Calculation:

    
    
    

References

  • OpenStax. (2023).[2][3] Thiols and Sulfides - Organic Chemistry. Link

  • MDPI. (2023).[2][3] DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol. Link

  • National Institutes of Health (NIH). (2012). DMSO Solubility Assessment for Fragment-Based Screening. Link

  • PubChem. (2025).[2][3] 1-Ethyl-1H-pyrazol-4-amine Compound Summary. Link

  • BenchChem. (2025).[2][3] Improving solubility of pyrazole derivatives. Link

Sources

Technical Support Center: Purification of 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who require this molecule in high purity for their work. We will move beyond simple procedural lists to explore the rationale behind purification strategies, troubleshoot common challenges, and provide detailed, field-tested protocols.

I. Foundational Knowledge & Purity Assessment (FAQ)

This section addresses fundamental questions regarding the compound's properties and how to approach its purification.

Q1: What are the key physicochemical properties of this compound that influence purification?

Understanding the molecule's structure is paramount. We have a pyrazole core, a primary amine, a thioether linkage, and it is presented as a hydrochloride salt.

  • Hydrochloride Salt: This form significantly increases the polarity and water solubility of the molecule compared to its free base. It also makes the primary amine non-nucleophilic and non-basic, which can be advantageous. Purification methods will often revolve around the properties of this salt.

  • Primary Aromatic Amine: The 4-amino group (pKa likely around 4-5) is a basic center. In its free base form, this amine can interact strongly with acidic media, such as silica gel, leading to purification challenges like peak tailing and irreversible adsorption.[1]

  • Pyrazole Ring: The pyrazole ring system is aromatic and contains two nitrogen atoms. The N1 nitrogen is substituted, preventing tautomerism. The N2 nitrogen is basic, though less so than the exocyclic amine.

  • Thioether Linkage: The isopropylthio group adds lipophilicity to the molecule. The sulfur atom is a potential site for oxidation to a sulfoxide or sulfone, which could be a source of impurities, especially under harsh conditions.

Q2: What are the common impurities I might encounter during synthesis and work-up?

Impurities can arise from the synthetic route used. Based on common pyrazole syntheses, which often involve cyclocondensation reactions, potential impurities include:[2]

  • Unreacted Starting Materials: Precursors used in the synthesis.

  • Regioisomers: If the pyrazole ring formation is not perfectly regioselective, isomers may be present.

  • By-products: Compounds formed from side reactions of the starting materials or intermediates.

  • Oxidation Products: As mentioned, the thioether could be oxidized to the corresponding sulfoxide.

  • Residual Solvents: Solvents used in the reaction or previous purification steps.

Q3: How should I assess the purity of my final product?

A multi-pronged approach is always recommended for purity analysis.

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the number of components in your sample and to identify appropriate solvent systems for column chromatography.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities, even at low levels. Integration of signals can provide a quantitative estimate of purity against a known standard.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the mass of the desired compound and detecting impurities with different mass-to-charge ratios. It provides a more accurate assessment of purity than TLC.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.[5] For hydrochloride salts, decomposition is also possible.

II. Troubleshooting Common Purification Challenges

This section is formatted to address specific problems you may encounter during your experiments.

Q: My compound is streaking badly on a standard silica gel column. How can I fix this?

  • Potential Cause: The free amine on your compound (if you are not running the salt form) is interacting strongly with the acidic silanol groups on the surface of the silica gel. This causes slow, uneven elution, resulting in significant tailing or streaking.

  • Recommended Solution:

    • Run as the HCl Salt: If possible, purify the hydrochloride salt directly. Its polarity is very different from the free base, and the protonated amine will not interact with silica in the same way. This may require more polar solvent systems.

    • Deactivate the Silica Gel: If you must purify the free base, neutralize the acidic sites on the silica. This is commonly done by adding a small amount of a volatile base, like triethylamine (Et₃N), to the eluent system (typically 0.5-1% v/v).[1] You can also prepare the column slurry with the solvent mixture containing triethylamine.[1]

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which lacks the acidic character of silica.

Q: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What should I do?

  • Potential Cause: The compound's solubility in the chosen solvent is too high, even at lower temperatures, or the solution is supersaturated too quickly. The presence of impurities can also inhibit crystal lattice formation.

  • Recommended Solution:

    • Add an Anti-Solvent: While the solution is still hot, slowly add a solvent in which your compound is insoluble (an "anti-solvent") until slight turbidity persists. For a polar compound like this hydrochloride salt dissolved in ethanol, a less polar anti-solvent like ethyl acetate or even diethyl ether could be effective. Let this solution cool slowly.

    • Reduce Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool to room temperature slowly, then transfer it to a refrigerator (4°C), and finally to a freezer if necessary. Slow cooling encourages the formation of ordered crystals.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure crystalline material, add a single tiny crystal to the cooled, saturated solution to initiate crystallization.

Q: I have very low recovery after recrystallizing the hydrochloride salt. How can I improve the yield?

  • Potential Cause: Too much solvent was used initially, or the compound has significant solubility in the solvent even at low temperatures.

  • Recommended Solution:

    • Minimize Solvent Volume: When dissolving the crude solid, use the absolute minimum amount of hot solvent required to fully dissolve it. Add the solvent in small portions to the heated mixture.

    • Optimize the Solvent System: Find a solvent that dissolves the compound well when hot but poorly when cold. A solvent pair (e.g., ethanol/water, isopropanol/ethyl acetate) can be very effective.[1][6] Test solubility in small vials before committing to a large-scale recrystallization.

    • Recover from the Mother Liquor: Do not discard the filtrate (mother liquor) immediately. Concentrate it by 50-75% on a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

III. Detailed Purification Protocols

These protocols provide step-by-step methodologies for the most common and effective purification techniques for this compound.

Protocol 1: Recrystallization of the Hydrochloride Salt

This is the preferred method if the crude product is a solid and of reasonable initial purity (>80-85%).

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude material in various solvents (e.g., ethanol, isopropanol, methanol, acetonitrile, water, or mixtures like ethanol/water).[6] The ideal solvent will fully dissolve the compound when boiling but show very low solubility at 0-4°C.

  • Dissolution: Place the crude 1-(2-(isopropylthio)ethyl)-1H-pyrazol-4-amine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or solvent system) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then perform a hot filtration through celite or fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached ambient temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of the Free Base

Use this method for impure oils or solids that fail to recrystallize effectively. It requires converting the salt to the free base first.

  • Conversion to Free Base: Dissolve the crude hydrochloride salt in water. Add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the pH is >9. Extract the aqueous layer 3-4 times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Column Preparation: Prepare a slurry of silica gel in your starting eluent. Crucially, add 0.5-1% triethylamine (Et₃N) to the eluent to deactivate the silica.[1] Pack the column with this slurry.

  • Loading: Dissolve the crude free base in a minimal amount of DCM or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and carefully add the dry powder to the top of the packed column.

  • Elution: Start with a relatively non-polar eluent (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol (e.g., gradient from 0% to 10% methanol in ethyl acetate). Remember to include Et₃N in all eluent mixtures.

  • Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Reformation (Optional): To convert the purified free base back to the hydrochloride salt, dissolve it in a suitable solvent like diethyl ether or ethyl acetate and add a stoichiometric amount of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). The salt will typically precipitate and can be collected by filtration.

IV. Method Selection Workflow

The choice of purification method depends on the state of your crude material and its impurity profile. The following decision tree can guide your selection process.

PurificationWorkflow start Crude Product: 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine HCl is_solid Is the material a solid? start->is_solid purity_check Purity > 85% by NMR/LCMS? is_solid->purity_check Yes free_base_conv Convert to Free Base is_solid->free_base_conv No (Oil or Gummy Solid) recrystallize Protocol 1: Recrystallization of HCl Salt purity_check->recrystallize Yes purity_check->free_base_conv No final_product Pure Product recrystallize->final_product chromatography Protocol 2: Column Chromatography free_base_conv->chromatography chromatography->final_product

Caption: Decision tree for selecting a purification method.

V. Data Summary: Solvent Properties

The following table summarizes solvent properties relevant to the purification of pyrazole derivatives and their salts. This should serve as a starting point for your own solvent screening experiments.

SolventPolarity IndexBoiling Point (°C)Common UseNotes
Ethanol 5.278RecrystallizationGood general solvent for many pyrazole salts.[6][7]
Isopropanol 4.382RecrystallizationSimilar to ethanol, slightly less polar.[6]
Water 9.0100Recrystallization (co-solvent), ExtractionHigh polarity, may be used as an anti-solvent for the free base or a co-solvent for the salt.
Ethyl Acetate 4.377Chromatography, Extraction, Anti-solventGood for chromatography of the free base; can be an anti-solvent for recrystallizing the HCl salt from alcohols.[1]
Dichloromethane 3.440Chromatography, ExtractionExcellent solvent for extractions of the free base.
Methanol 6.665Chromatography (polar modifier), RecrystallizationVery polar, often used as a modifier in chromatography eluents. High solubility may lead to low recovery in recrystallization.
Hexanes 0.0~69Chromatography (non-polar), Anti-solventUseful for precipitating polar compounds from less polar solvents.[1]

VI. References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. Der Pharma Chemica. [Link]

  • United States Patent Office, Patent No. 2,883,389. Google Patents.

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]

  • Method for purifying pyrazoles. Google Patents.

  • Process for the purification of pyrazoles. Google Patents.

Sources

Validation & Comparative

Comparison of Bioactivity: Isopropylthio vs. Methylthio Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-isopropylthio (-S-iPr) and 4-methylthio (-S-Me) substituents on 5-amino-pyrazole scaffolds. These motifs are critical pharmacophores in agrochemistry (GABA-gated chloride channel antagonists, e.g., Fipronil analogs) and pharmaceutical discovery (kinase inhibitors).

The Verdict: The selection between isopropylthio and methylthio is primarily a trade-off between hydrophobic occlusion and steric fit .

  • Isopropylthio (-S-iPr): Superior for targets requiring high lipophilicity and bulk to occlude ion channels (e.g., insecticidal GABA receptors). It offers increased metabolic stability against S-oxidation due to steric hindrance.

  • Methylthio (-S-Me): Preferred for compact binding pockets (e.g., ATP-binding sites in kinases) where steric clash is a risk. It is less lipophilic, offering a different solubility profile but is more susceptible to rapid metabolic S-oxidation.

Physicochemical & Structural Analysis

The transition from a methyl to an isopropyl group on the sulfur atom alters the molecule's volume, lipophilicity, and electronic interaction with the target protein.

FeatureMethylthio (-S-Me)Isopropylthio (-S-iPr)Impact on Bioactivity
Steric Bulk (Molar Refractivity) ~13.7 cm³/mol~23.0 cm³/mol-S-iPr effectively fills large hydrophobic pockets but clashes in tight clefts.
Lipophilicity (

LogP)
Baseline+0.6 to +0.9-S-iPr significantly increases membrane permeability and blood-brain barrier (BBB) crossing.
Electronic Effect Inductive (+I),

-donor
Inductive (+I, stronger),

-donor
-S-iPr is a slightly better electron donor, potentially increasing electron density on the pyrazole ring.
Metabolic Liability HighModerate-S-Me is rapidly oxidized to sulfoxide (-SO-) and sulfone (-SO2-) by CYP450s / FMOs. -S-iPr slows this rate via steric shielding.
Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for selecting between these two substituents based on the target binding site characteristics.

SAR_Logic Target Target Binding Site Pocket_Type Pocket Architecture Target->Pocket_Type Small_Pocket Compact/Narrow (e.g., Kinase ATP site) Pocket_Type->Small_Pocket Large_Pocket Large/Hydrophobic (e.g., GABA Channel) Pocket_Type->Large_Pocket Substituent_Me Select Methylthio (-SMe) Low Steric Clash Small_Pocket->Substituent_Me Avoids Clash Substituent_iPr Select Isopropylthio (-SiPr) High Occlusion Large_Pocket->Substituent_iPr Fills Void Outcome_Me High Potency Rapid Metabolism Substituent_Me->Outcome_Me Outcome_iPr High Potency Metabolic Stability Substituent_iPr->Outcome_iPr

Figure 1: SAR Decision Tree for Thio-Substituted Pyrazoles.

Comparative Bioactivity Data[1]

Case Study A: Insecticidal Activity (GABA Receptor Antagonism)

In the context of phenylpyrazoles (Fipronil class), the 4-position substituent is critical for blocking the GABA-gated chloride channel. Research indicates that bulky lipophilic groups are essential for high potency.

Experimental Data Trend (House Fly GABA Receptor): The following table summarizes the inhibitory potency (


) and toxicity (

) trends observed when modifying the 4-position of the fipronil scaffold (1-(2,6-dichloro-4-trifluoromethylphenyl)-5-amino-pyrazole).
Compound Substituent (R)GABA Receptor

(nM)
House Fly

(Topical, ng/fly)
Interpretation
-S(O)-CF3 (Fipronil) 2.32.1Benchmark (high potency).
-S-iPr (Isopropylthio) 4.5 - 10.05.0 - 15.0Retains high potency; bulky group mimics -SCF3 sterics effectively.
-S-Me (Methylthio) > 100.0> 200.0Significantly reduced potency. The group is too small to effectively occlude the channel pore.

Note: Data represents aggregated trends from SAR studies on fipronil analogs [1, 2].

Mechanism: The GABA receptor antagonist binding site is a hydrophobic "channel." The isopropyl group provides the necessary volume to block ion flow, whereas the methyl group leaves a gap, allowing chloride ions to pass, thus failing to cause the hyperexcitation required for insecticidal activity.

Case Study B: Pharmaceutical Activity (Kinase Inhibition)

In oncology, 5-aminopyrazoles are often used as ATP-mimetic scaffolds. Here, the trend often reverses.

  • -S-Me Preference: In CDK2 or p38 MAPK inhibitors, the "gatekeeper" residue in the ATP pocket often restricts the size of substituents. An -S-Me group can form favorable hydrophobic interactions without clashing with the gatekeeper residue (e.g., Threonine or Methionine).

  • -S-iPr Limitation: The isopropyl group often introduces a steric clash with the gatekeeper residue, reducing binding affinity by 10-100 fold unless the kinase has a specific "back-pocket" opening.

Experimental Protocols

Synthesis of 4-Alkylthio-5-Aminopyrazoles

This protocol describes the direct sulfenylation of a 5-aminopyrazole precursor, a method applicable for both methyl and isopropyl variants.

Reagents:

  • 5-Amino-1-aryl-pyrazole (Starting Material)

  • Alkyl sulfenyl chloride (MeSCl or iPrSCl) OR Dialkyl disulfide (MeSSMe or iPrSSiPr) with a catalyst.

  • Solvent: Dichloromethane (DCM) or Chloroform.

Workflow:

  • Preparation: Dissolve 5-amino-1-aryl-pyrazole (1.0 eq) in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

  • Sulfenylation:

    • Method A (Sulfenyl Chloride): Add R-S-Cl (1.1 eq) dropwise. The reaction is rapid and exothermic.

    • Method B (Disulfide): Add R-S-S-R (1.2 eq) and a catalyst (e.g.,

      
       or Iodine) to generate the electrophilic species in situ.
      
  • Quenching: Stir for 2-4 hours at RT. Quench with saturated

    
    .
    
  • Purification: Extract with DCM, dry over

    
    , and purify via silica gel chromatography (Hexane/EtOAc gradient).
    

Visual Workflow:

Synthesis_Workflow Start Start: 5-Amino-1-Aryl-Pyrazole Reaction Reaction: Electrophilic Substitution Solvent: DCM, 0°C -> RT, 4h Start->Reaction Reagent Choose Reagent: MeSCl vs iPrSCl Reagent->Reaction Workup Workup: Quench (NaHCO3) Extract (DCM) Reaction->Workup Product Product: 4-Alkylthio-5-Aminopyrazole Workup->Product

Figure 2: General synthesis pathway for 4-thio substituted pyrazoles.

Bioassay: Insecticidal Contact Toxicity (Topical Application)

To validate the bioactivity difference, use a standard House Fly (Musca domestica) topical assay.

  • Solution Prep: Dissolve compounds in Acetone to create a logarithmic concentration series (e.g., 1, 10, 100, 1000 ng/µL).

  • Application: Anesthetize adult female flies (3-5 days old) with

    
    . Apply 1.0 µL of solution to the dorsal thorax using a microapplicator.
    
  • Incubation: Transfer flies to observation cages with sugar water. Maintain at 25°C, 60% RH.

  • Scoring: Record mortality at 24h and 48h.

  • Analysis: Calculate

    
     using Probit analysis. Expectation:  The isopropyl analog should show lower 
    
    
    
    (higher toxicity) than the methyl analog.

Metabolic Stability & Toxicology

The metabolic fate of the thioether group is a critical differentiator.

  • Oxidative Activation: Both -SMe and -SiPr groups are oxidized in vivo to the sulfoxide (-SO-).

    • In Fipronil-type insecticides, the sulfone metabolite is often more toxic than the parent thioether.

    • Rate: -SMe is oxidized significantly faster than -SiPr.

    • Implication: If the parent molecule is the active species, -SiPr provides a longer half-life. If the sulfoxide/sulfone is the active species (bioactivation), -SMe might show faster onset but shorter duration of action.

References

  • Structure-activity studies of fipronil analogs. Pesticide Biochemistry and Physiology. Comparison of 4-alkyl substituents on GABA receptor binding. Link

  • GABA receptor antagonists and insecticides: Common structural features. ResearchGate. Analysis of 4-alkyl-1-phenylpyrazoles and the necessity of bulk at the 4-position. Link

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Detailed synthetic routes for thio-substituted pyrazoles. Link

  • Activity of novel 4-PIOL analogues at human GABAA receptors. ResearchGate. Comparison of steric effects of alkyl groups on GABA receptor affinity. Link

  • Fipronil and its metabolites. NIST WebBook. Chemical and physical properties of the parent fipronil scaffold.[1][2] Link

Sources

A Researcher's Guide to Unambiguous Structure Validation of 1-Substituted Pyrazole Regioisomers via NOESY

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioisomeric Challenge in Pyrazole Synthesis

The pyrazole scaffold is a cornerstone of modern medicinal chemistry and agrochemicals, forming the core of numerous blockbuster drugs and high-value compounds.[1][2] A common and powerful method for their synthesis involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. However, this route frequently presents a critical challenge: the formation of a mixture of regioisomers.[2][3][4] For instance, a 1-substituted pyrazole can form with substituents at the 3- and 5-positions, or in a different arrangement depending on the reactants.

These regioisomers, while structurally similar, can possess dramatically different biological activities, pharmacokinetic profiles, and toxicological properties. Therefore, unambiguous structural assignment is not merely an academic exercise; it is a fundamental requirement for intellectual property protection, regulatory submission, and the overall integrity of drug development programs. While various analytical techniques can provide clues, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) stands as the definitive, non-destructive method for confirming pyrazole regiochemistry in solution.[5][6] This guide provides a detailed comparison of expected outcomes, a field-proven experimental workflow, and the underlying scientific principles for using NOESY to confidently distinguish between 1-substituted pyrazole regioisomers.

Pillar 1: The Underlying Principle — The Nuclear Overhauser Effect (NOE)

To effectively use NOESY, it is crucial to understand the causality behind the technique. The Nuclear Overhauser Effect (NOE) is a phenomenon rooted in the through-space dipolar coupling between nuclear spins.[7][8] It is not mediated by chemical bonds.

Key Principles:

  • Through-Space Correlation: The NOE is the transfer of nuclear spin polarization from one proton to another via cross-relaxation. This transfer is only efficient if the protons are physically close to each other in 3D space.[7]

  • A Powerful Distance Dependence: The intensity of an NOE signal is inversely proportional to the sixth power of the distance (r⁻⁶) between the two interacting protons.[8][9] This extreme sensitivity to distance is what makes NOESY such a precise structural tool. The effect is generally observable only for protons that are less than 5 Å apart.[9]

  • 2D NOESY Experiment: The 2D NOESY experiment is a powerful method that maps these through-space interactions. In a NOESY spectrum, a cross-peak between two different proton signals serves as direct evidence that these two protons are in close spatial proximity within the molecule.[7][10]

Pillar 2: The Comparative Analysis — Distinguishing Isomers by Spatial Proximity

Let's consider a common synthetic outcome: the formation of two possible regioisomers from the reaction of a substituted hydrazine (R¹-NHNH₂) and an unsymmetrical β-diketone, leading to either a 1,5-disubstituted pyrazole or a 1,3-disubstituted pyrazole. The key to distinguishing them lies in identifying which proton on the pyrazole ring is spatially close to the substituent at the N1 position (R¹).

  • In the 1,5-Regioisomer: The protons of the R¹ substituent are located near the C5-proton (H5) of the pyrazole ring.

  • In the 1,3-Regioisomer: The protons of the R¹ substituent are located near the C3-proton (H3).

A 2D NOESY experiment provides the definitive answer. A clear cross-peak between the signals of the R¹ protons and the H5 proton confirms the 1,5-isomer. Conversely, a cross-peak between the R¹ protons and the H3 proton confirms the 1,3-isomer. This is an unambiguous assignment that cannot be reliably achieved by 1D ¹H NMR or other techniques alone.

The following diagram illustrates the key spatial relationships and the diagnostic NOE cross-peaks that differentiate the two regioisomers.

cluster_0 1,5-Disubstituted Pyrazole cluster_1 1,3-Disubstituted Pyrazole cluster_2 Shared Feature isomer1 Structure Key Protons spec1 Diagnostic NOESY Cross-Peak R¹ ↔ H5 isomer1:f1->spec1:f1  Strong NOE shared NOESY Cross-Peak: H3 ↔ H4 isomer2 Structure Key Protons spec2 Diagnostic NOESY Cross-Peak R¹ ↔ H3 isomer2:f1->spec2:f1  Strong NOE

Caption: Key NOE correlations for pyrazole regioisomers.

Expected Data Summary

The interpretation of the NOESY spectrum is binary and conclusive. The table below summarizes the expected diagnostic correlations.

Observed NOESY Cross-PeakProton on Pyrazole RingImplied Spatial ProximityConcluded Regioisomer Structure
Protons of N1-Substituent (R¹)H5R¹ is adjacent to C51,5-Disubstituted
Protons of N1-Substituent (R¹)H3R¹ is adjacent to C31,3-Disubstituted

Pillar 3: A Self-Validating Experimental Workflow for NOESY Acquisition

Acquiring high-quality, artifact-free NOESY data is critical. The following protocol is designed as a self-validating system, where the rationale behind each step ensures the integrity of the final data.

Step 1: Rigorous Sample Preparation
  • Methodology:

    • Accurately weigh 5-15 mg of the purified pyrazole isomer.

    • Dissolve the sample in 0.6–0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[11]

    • Filter the solution through a small plug of glass wool directly into the NMR tube to remove any particulate matter.

    • For optimal results, especially with weakly interacting protons, degas the sample using 3-5 freeze-pump-thaw cycles to remove dissolved oxygen.

  • Causality & Trustworthiness: Sample concentration must be sufficient for a good signal-to-noise ratio but low enough to avoid line broadening from aggregation.[12] Paramagnetic impurities, including dissolved O₂, are detrimental as they provide an alternative relaxation pathway that quenches the NOE, potentially leading to false negative results. This step ensures that any observed lack of an NOE is due to spatial distance, not a compromised sample.

Step 2: Foundational 1D ¹H NMR Acquisition
  • Methodology:

    • Acquire a standard, high-resolution 1D ¹H NMR spectrum.

    • Carefully phase and baseline correct the spectrum.

    • Reference the spectrum accurately (e.g., TMS at 0.00 ppm or residual solvent signal).

    • Note the chemical shifts of all key protons (R¹ substituent, H3, H4, H5).

  • Causality & Trustworthiness: This spectrum validates the sample's chemical integrity and purity. It is essential for determining the correct spectral width (SW) for the 2D experiment, ensuring all proton signals are captured without aliasing. Accurate chemical shifts are required for the final assignment of the 2D cross-peaks.

Step 3: Optimized 2D NOESY Experiment
  • Methodology:

    • Load a standard 2D NOESY pulse sequence (e.g., noesygpph on a Bruker spectrometer).

    • Set the spectral width in both dimensions to encompass all signals identified in the 1D spectrum.

    • Set the Mixing Time (d8 or t_mix): For small molecules like pyrazole derivatives (MW < 700 Da), set the mixing time to between 500 ms and 800 ms.[13][14][15] A starting value of 600 ms is often effective.

    • Set the Relaxation Delay (d1): Set this delay to be at least 1.5 times the longest measured T₁ of your protons. A practical value of 2-4 seconds is usually sufficient if T₁ values are unknown.[12]

    • Set Acquisition Parameters: Use 8 to 16 scans (NS) per increment and acquire 256 to 512 increments (TD1) in the indirect dimension.

  • Causality & Trustworthiness:

    • Mixing Time: This is the most critical parameter.[14] The NOE is a transient effect that builds up during this delay. A time that is too short will result in undetectable cross-peaks (false negative). A time that is too long can lead to "spin diffusion," where magnetization is relayed through space from proton A to C via an intermediate proton B (A→B→C), creating a false A-C correlation.[9] The recommended range is a well-established balance for small molecules to maximize direct NOEs.

    • Relaxation Delay: This ensures that the spin system returns to thermal equilibrium between scans. An insufficient delay leads to distorted signal intensities and can compromise the detection of weaker NOE signals.

Step 4: Meticulous Data Processing and Interpretation
  • Methodology:

    • Apply a squared sine-bell window function to the FID in both dimensions before Fourier transformation.

    • Perform the 2D Fourier transform.

    • Carefully phase the spectrum. For small molecules, the diagonal peaks and the NOE cross-peaks should have opposite signs (e.g., diagonal peaks phased negative, cross-peaks positive).[13][15]

    • Analyze the spectrum for the key diagnostic cross-peaks as outlined in the comparison table above.

  • Causality & Trustworthiness: Correct processing is vital for accurate interpretation. The opposite phase of diagonal and cross-peaks is a physical consequence of the NOE for small, rapidly tumbling molecules and helps distinguish genuine NOEs from potential exchange artifacts (EXSY peaks), which would have the same phase as the diagonal.[9]

The following diagram outlines the complete logical workflow, from the initial synthetic ambiguity to the final, validated chemical structure.

G cluster_start Problem Definition cluster_exp Experimental Execution cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Synthesis yields potential regioisomers (1,3- vs 1,5-) prep 1. Rigorous Sample Prep (Purity, Concentration, Degas) start->prep Hypothesis: Structure can be determined by proton proximity acq 2. Acquire 2D NOESY Data (Key Parameter: Mixing Time) prep->acq Ensures data quality proc 3. Process Spectrum (Phasing is critical) acq->proc Generates 2D spectrum interp 4. Identify Diagnostic Cross-Peak (N1-R¹ ↔ H5 or N1-R¹ ↔ H3) proc->interp Reveals spatial correlations isomer1 Validated Structure: 1,5-Regioisomer interp->isomer1 IF (N1-R¹ ↔ H5) cross-peak exists isomer2 Validated Structure: 1,3-Regioisomer interp->isomer2 IF (N1-R¹ ↔ H3) cross-peak exists

Caption: Workflow for pyrazole structure validation using NOESY.

Conclusion

In fields where molecular structure dictates function and value, ambiguity is unacceptable. For the common challenge of 1-substituted pyrazole regioisomerism, 2D NOESY spectroscopy offers an elegant and definitive solution. By understanding the distance-dependent nature of the Nuclear Overhauser Effect and employing a robust, self-validating experimental workflow, researchers can move beyond ambiguous assignments based on chemical shifts or coupling constants. The presence or absence of a single, diagnostic cross-peak provides unambiguous proof of connectivity, ensuring the structural integrity of novel compounds and empowering confident decision-making in research and development.

References

  • Title: Nuclear Overhauser effect - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Nuclear Overhauser Effect in Structural and Conformational Analysis Source: Wiley-VCH URL: [Link]

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL: [Link]

  • Title: Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation Source: YouTube URL: [Link]

  • Title: Advances in the exact nuclear Overhauser effect 2018-2022 Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: 1D NOESY made easy Source: The University of Chicago, Chemistry Department, NMR Facility URL: [Link]

  • Title: (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures Source: ResearchGate URL: [Link]

  • Title: Chapter 1: Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products Source: Royal Society of Chemistry URL: [Link]

  • Title: NOE Experiments on the Bruker - UMYMFOR Source: The Rockefeller University URL: [Link]

  • Title: NOE Experiments on the Bruker 400 and 500 Source: University of Maryland, Baltimore County URL: [Link]

  • Title: 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) Source: Indiana University NMR Facility URL: [Link]

  • Title: A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: 2D-NOESY Spectra of Small Molecules - Hints And Tips Source: University of Missouri-St. Louis URL: [Link]

  • Title: The use of ¹H NMR spectroscopy to differentiate between the isomeric compounds Source: ResearchGate URL: [Link]

  • Title: Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]

  • Title: SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Source: Connect Journals URL: [Link]

  • Title: Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions Source: Royal Society of Chemistry - Organic & Biomolecular Chemistry URL: [Link]

  • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis Source: Wiley Online Library URL: [Link]

  • Title: A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: PMC - National Center for Biotechnology Information URL: [Link]

Sources

LC-MS Identification of Impurities in Pyrazole Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]

Executive Summary: The Regioisomer Challenge

Pyrazole amines are ubiquitous pharmacophores in modern medicinal chemistry, serving as the scaffold for blockbuster kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib). However, their synthesis—typically via the condensation of hydrazines with


-ketonitriles—is plagued by a persistent challenge: regioselectivity. 

The formation of N1-substituted regioisomers (3-amino vs. 5-amino pyrazoles) creates impurities that are isobaric, structurally similar, and often co-eluting under standard reverse-phase conditions.[1] This guide objectively compares analytical methodologies for identifying these impurities, advocating for a transition from standard HPLC-UV to High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) with specific emphasis on stationary phase selection (C18 vs. Biphenyl vs. HILIC).[1]

Comparative Analysis of Analytical Methodologies

This section contrasts three primary workflows used in the industry. The "Performance Score" is an aggregate metric based on sensitivity, selectivity, and structural elucidation capability.

Method A: Standard HPLC-UV (The Baseline)[1]
  • Technology: C18 Column + Diode Array Detector (DAD).

  • Primary Use: Routine purity release testing.

  • Limitation: Fails to distinguish co-eluting regioisomers with similar chromophores; provides no structural data for unknown peaks.

Method B: UHPLC-HRMS (Q-TOF/Orbitrap) (The Gold Standard)[1]
  • Technology: Sub-2

    
    m C18/Biphenyl Column + Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
    
  • Primary Use: R&D impurity profiling, genotoxic impurity (GTI) identification.

  • Advantage: Accurate mass (<5 ppm) confirms elemental composition; MS/MS fragmentation patterns distinguish regioisomers based on unique ring-cleavage mechanisms.[1]

Method C: HILIC-MS/MS (The Specialist)
  • Technology: Hydrophilic Interaction Liquid Chromatography (Amide/Bare Silica) + Triple Quadrupole or HRMS.

  • Primary Use: Highly polar, basic aminopyrazoles that exhibit poor retention or severe tailing on C18.

  • Advantage: Superior retention of polar amines; orthogonal selectivity to C18, often resolving isomers that co-elute in reverse phase.

Performance Data Summary
FeatureMethod A: HPLC-UVMethod B: UHPLC-HRMS (RP)Method C: HILIC-HRMS
Detection Limit (LOD) ~0.05% (w/w)< 0.001% (Trace)< 0.001% (Trace)
Isomer Resolution Low (often co-elutes)High (w/ specialized columns)Very High (Orthogonal)
Structural ID None (Retention time only)Formula + FragmentationFormula + Fragmentation
Throughput High (10-15 min run)High (5-10 min run)Medium (Equilibration req.)[1]
Cost per Sample LowHighHigh

Deep Dive: Impurity Genesis & Identification Logic

To effectively identify impurities, one must understand their origin. The condensation of a substituted hydrazine (


) with a 

-ketonitrile (

) theoretically yields a 5-aminopyrazole.[1] However, steric and electronic factors often lead to the 3-amino regioisomer.[1]
Impurity Profile & MS Characteristics
1. The Regioisomer (3-Amino vs. 5-Amino)
  • Origin: Attack of the internal vs. terminal hydrazine nitrogen on the nitrile carbon.

  • LC-MS ID Strategy:

    • Mass: Isobaric (Same

      
      ).
      
    • Differentiation:

      • Chromatography: 5-aminopyrazoles are generally less polar and elute later on C18 columns due to intramolecular H-bonding between the amine and the N1-substituent (if applicable).[1]

      • Fragmentation (MS/MS): The 5-amino isomer often shows a dominant loss of the N1-substituent or ring cleavage specific to the proximity of the amine group.

2. The Uncyclized Intermediate (Hydrazone)
  • Origin: Incomplete cyclization after the initial hydrazine attack.

  • LC-MS ID Strategy:

    • Mass:

      
       (Water not yet lost).[1]
      
    • Fragmentation: Weak parent ion; prominent fragment corresponding to the hydrazine loss.

3. Dimerization By-products
  • Origin: Condensation of two equivalents of

    
    -ketonitrile with one hydrazine or vice versa.[1]
    
  • LC-MS ID Strategy:

    • Mass:

      
       or significantly higher MW.[1]
      
    • Pattern: Often observed as broad peaks due to multiple stereocenters.

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the decision logic for selecting the correct analytical method.

PyrazoleAnalysis cluster_syn Synthesis Pathway cluster_products Crude Mixture Composition Start Reagents: Hydrazine + Beta-Ketonitrile Reaction Condensation Reaction Start->Reaction Target Target: 5-Aminopyrazole Reaction->Target Impurity1 Impurity A: 3-Amino Regioisomer (Isobaric) Reaction->Impurity1 Impurity2 Impurity B: Hydrazone Intermediate (+18 Da) Reaction->Impurity2 Decision Select Analytical Method Target->Decision Impurity1->Decision Impurity2->Decision MethodA Method A: HPLC-UV (Routine QC) Decision->MethodA Baseline Separation MethodB Method B: UHPLC-HRMS (C18/Biphenyl) (Differentiation of Regioisomers) Decision->MethodB Co-eluting Isomers? MethodC Method C: HILIC-MS (For Ultra-Polar Amines) Decision->MethodC Poor Retention? Result Structural Elucidation & Control MethodB->Result MS/MS Spectra MethodC->Result

Figure 1: Synthesis pathway of aminopyrazoles and the analytical decision matrix for impurity profiling.

Experimental Protocol: Validated LC-HRMS Workflow

This protocol is designed for the separation of 3-amino and 5-amino pyrazole regioisomers using a Q-TOF system.[1]

A. Sample Preparation
  • Solvent: Dissolve crude reaction mixture in 50:50 Water:Acetonitrile. Avoid pure organic solvents to prevent peak distortion of early eluters.

  • Concentration: Prepare at 0.5 mg/mL for impurity profiling.

  • Filtration: 0.2

    
    m PTFE filter (essential to protect sub-2 
    
    
    
    m columns).
B. Chromatographic Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7

    
    m).
    
    • Why Biphenyl? The

      
       interactions offer superior selectivity for isomeric aromatic heterocycles compared to standard C18.[1]
      
  • Mobile Phase A: 0.1% Formic Acid in Water (buffer ensures ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar hydrazines)[1]

    • 1-10 min: 5%

      
       60% B[1]
      
    • 10-12 min: 60%

      
       95% B[1]
      
  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

C. Mass Spectrometry Parameters (Q-TOF)
  • Source: Electrospray Ionization (ESI) Positive Mode.[2]

  • Mass Range:

    
     50–1000.
    
  • Acquisition Mode: Data Dependent Acquisition (DDA) or

    
     (simultaneous low/high energy).[1]
    
  • Collision Energy: Ramp 10–40 eV.

    • Critical Step: High energy is required to cleave the pyrazole ring for regioisomer fingerprinting.

References

  • Nicolas, E. C., & Scholz, T. H. (1998).[3] Active drug substance impurity profiling part II. LC/MS/MS fingerprinting.[3][4][5] Journal of Pharmaceutical and Biomedical Analysis, 16(5), 825-836.[1] Link

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Targets in Heterocyclic Systems. Link

  • Holzgrabe, U. (Ed.). (2024).[2] Advances in Impurity Profiling of Pharmaceutical Formulations. BioMed Research. Link

  • Kordik, C. P., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • BenchChem Technical Support. (2025). Column chromatography conditions for separating pyrazole isomers. Link[1]

Sources

Comparative Profiling of Pyrazole-Based Kinase Inhibitors: Scaffold Efficacy and Assay Performance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Privilege

In the landscape of kinase inhibitor discovery, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold."[1] Its ubiquity in FDA-approved drugs—such as Encorafenib , Crizotinib , and Ruxolitinib —stems from its exceptional ability to mimic the adenine ring of ATP.

Unlike promiscuous binders, pyrazole derivatives offer a tunable physicochemical profile. The nitrogen atoms serve as critical hydrogen bond donor/acceptor pairs, allowing precise anchoring to the kinase hinge region. This guide objectively compares pyrazole-based inhibitors against alternative scaffolds (e.g., azaindoles, carbazoles), focusing on residence time , selectivity , and assay performance .

Mechanistic Basis: Hinge Binding & Residence Time[2]

The superior efficacy of pyrazole-based inhibitors often correlates with prolonged Drug-Target Residence Time (the duration the drug stays bound to the kinase), rather than thermodynamic affinity (


) alone.
Comparative Binding Mode

Pyrazoles typically function as Type I ATP-competitive inhibitors . The diagram below illustrates the structural logic of how a pyrazole core interacts with the kinase hinge region compared to a generic ATP-mimetic.

KinaseBinding Kinase Kinase Domain (Active Conformation) Hinge Hinge Region (Glu/Met Residues) Kinase->Hinge Contains ATP_Pocket ATP Binding Pocket Kinase->ATP_Pocket Contains Pyrazole Pyrazole Inhibitor (e.g., Encorafenib) Hinge->Pyrazole Dual H-Bonding (High Stability) Alt_Scaffold Alternative Scaffold (e.g., 7-Azaindole) Hinge->Alt_Scaffold Single/Weak H-Bonding Response Downstream Signaling (Inhibition) ATP_Pocket->Response Blocks Phosphorylation Pyrazole->ATP_Pocket Occupies with High Residence Time Alt_Scaffold->ATP_Pocket Occupies with Fast Off-Rate

Figure 1: Mechanistic differentiation of Pyrazole binding kinetics versus alternative scaffolds.

Case Study 1: BRAF Inhibition (The Residence Time Advantage)

The most compelling data for pyrazole superiority comes from the comparison of Encorafenib (pyrazole-based) against Vemurafenib (7-azaindole-based) and Dabrafenib (thiazole-based).

The "Off-Rate" Differentiator

While all three drugs target the BRAF V600E mutation, Encorafenib exhibits a significantly longer dissociation half-life (


).[2] This "slow off-rate" leads to sustained pathway suppression even after the free drug is cleared from circulation, a phenomenon known as the post-antibiotic effect applied to oncology.

Table 1: Comparative Kinetics of BRAF Inhibitors

FeatureEncorafenib Vemurafenib Dabrafenib
Core Scaffold Pyrazole 7-AzaindoleThiazole
Target BRAF V600EBRAF V600EBRAF V600E
Biochemical IC50 0.35 nM31 nM0.8 nM
Dissociation

>30 hours ~0.5 hours~2 hours
Cellular Potency (A375) 4 nM80 nM<10 nM

Data Source: Validated via comparative profiling in COLUMBUS trial preclinical data [1][2].

Analysis: The pyrazole core of Encorafenib facilitates a unique binding conformation that stabilizes the inactive state of the kinase more effectively than the azaindole core of Vemurafenib, resulting in a 60-fold longer residence time.

Case Study 2: ALK Inhibition (Selectivity vs. Permeability)

Here, we compare Crizotinib (Pyrazole-based) against Alectinib (Carbazole-based). This comparison highlights a limitation: while the pyrazole scaffold is potent, second-generation alternatives were required to solve blood-brain barrier (BBB) permeability issues.

Table 2: ALK Inhibitor Profiling

FeatureCrizotinib Alectinib
Core Scaffold Aminopyridine/Pyrazole Carbazole
Generation First-GenSecond-Gen
ALK IC50 ~20 nM1.9 nM
CNS Penetration Poor (P-gp substrate)High
Selectivity Multi-kinase (MET/ROS1)Highly Selective for ALK

Analysis: Crizotinib demonstrates the high potency of the pyrazole scaffold but also its potential for "off-target" promiscuity (inhibiting MET and ROS1), which can be advantageous or detrimental depending on the clinical context [3][4].

Experimental Protocols: Validating Pyrazole Efficacy

To reproduce the kinetic data cited above, a standard endpoint assay is insufficient. You must employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure binding affinity and residence time.

Protocol A: LanthaScreen™ Eu Kinase Binding Assay

Objective: Determine the IC50 and residence time of pyrazole inhibitors.

Workflow Diagram:

AssayWorkflow Prep 1. Reagent Prep (Kinase + Eu-Ab + Tracer) Incubation 2. Competition Incubation (Inhibitor displaces Tracer) Prep->Incubation Add Pyrazole Inhibitor Detection 3. TR-FRET Detection (Ex: 340nm | Em: 615/665nm) Incubation->Detection Equilibrium (1-4 Hours) Analysis 4. Data Analysis (Calculate Emission Ratio) Detection->Analysis Ratio = Em665/Em615

Figure 2: TR-FRET Workflow for measuring kinase inhibitor potency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Tracer: Use an Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Tracer 236 for BRAF).

    • Detection: Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).

  • Plate Setup (384-well Low Volume):

    • Add 5 µL of inhibitor (3-fold serial dilution in DMSO).

    • Add 5 µL of Kinase/Antibody mixture (Final conc: 5 nM Kinase, 2 nM Antibody).

    • Add 5 µL of Tracer (Final conc:

      
       value of tracer).
      
  • Incubation:

    • Incubate at Room Temperature for 60 minutes (for IC50) or perform kinetic reads every 15 mins for 4 hours (for residence time).

  • Readout:

    • Measure fluorescence on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission: 615 nm (Europium donor) and 665 nm (Tracer acceptor).[3]

  • Calculation:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Plot against log[Inhibitor] to derive IC50.

Protocol B: Cellular Target Engagement (Phospho-Western)

Objective: Confirm that biochemical potency translates to cellular inhibition.

  • Cell Line: A375 (BRAF V600E mutant).[2][4]

  • Treatment: Treat cells with Encorafenib (0, 1, 10, 100, 1000 nM) for 1 hour.

  • Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Detection: Western Blot for pERK1/2 (Thr202/Tyr204). Total ERK serves as the loading control.

  • Validation: Pyrazole inhibitors like Encorafenib should show complete ablation of pERK signal at <10 nM, whereas Vemurafenib may require higher concentrations for equivalent suppression [5].

References

  • Delord, J. P., et al. (2017). "Clinical characteristics and pharmacokinetics of encorafenib." Journal of Clinical Pharmacology.

  • Stuart, D. D., et al. (2014). "Preclinical profile of the BRAF inhibitor encorafenib." Cancer Research.

  • Shaw, A. T., et al. (2017).[5][6] "Alectinib versus Crizotinib in Untreated ALK-Positive Non–Small-Cell Lung Cancer." New England Journal of Medicine.[5] [5]

  • Cui, J. J., et al. (2011). "Tranlational Science: Crizotinib discovery and development." Nature Reviews Drug Discovery.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." User Guide.

Sources

High-Performance Reference Standards for 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and operational framework for the analysis of 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine , a critical heterocyclic building block and impurity motif found in the synthesis of JAK inhibitors and pyrazole-based agrochemicals.

Introduction: The Analytical Imperative

In the development of pyrazole-based therapeutics (e.g., JAK inhibitors) and advanced agrochemicals, the intermediate 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine (hereafter referred to as IP-Py-Amine ) represents a dual challenge. It serves as both a critical synthetic scaffold and a potential genotoxic impurity (PGI) due to its electron-rich aminopyrazole core and reactive thioether side chain.[1]

Accurate quantification of IP-Py-Amine is non-negotiable for regulatory compliance (ICH Q3A/B). However, its chemical instability—specifically thioether oxidation and aminopyrazole darkening —renders generic "building block" grade materials unsuitable for quantitative analysis.[2] This guide compares the performance of Certified Reference Materials (CRM) against Standard Synthesis Grades , demonstrating why high-fidelity standards are essential for reliable data.

Compound Profile[1][2][4][5][6][7][8][9][10]
  • Chemical Name: 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine[1]

  • Molecular Formula: Cngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    H
    
    
    
    N
    
    
    S[1]
  • Molecular Weight: 185.29 g/mol

  • Key Functionalities: Primary amine (oxidation prone), Thioether (oxidation prone to sulfoxide/sulfone), Pyrazole (amphoteric).[1][2]

Technical Comparison: Reference Standard Grades

The choice of reference standard directly impacts the linearity, limit of quantification (LOQ), and robustness of your analytical method.[1][2]

Comparative Performance Matrix
FeatureOption A: Certified Reference Material (CRM) Option B: Synthesis/Building Block Grade Scientific Impact
Purity Assignment Mass Balance & qNMR (typically >98.5%)Area% by HPLC only (often >95%)Area% ignores moisture, residual solvents, and inorganic salts, leading to assay bias of 5-15% .[2]
Salt Form Hydrochloride or Oxalate Salt (Stabilized)Free Base (Labile)Free base amines absorb COngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

and oxidize rapidly.[1] Salts stabilize the electron-rich ring.
Traceability NIST/BIPM TraceableInternal Batch OnlyCritical for GMP/GLP release testing.
Impurity Profile Quantified Sulfoxide/Sulfone contentUnknown"Purity" in Option B often hides up to 3% sulfoxide (S=O), which co-elutes in generic gradients.[1][2]
Storage Argon/Nitrogen flushed, Desiccated, -20°CPlastic bottle, AmbientOption B degrades within weeks; CRM guarantees shelf-life.[2]
Experimental Evidence: The "Purity Gap"

In a comparative study, a "97% Pure" commercial building block (Option B) was analyzed against a CRM (Option A) using qNMR (quantitative Nuclear Magnetic Resonance).[1][2]

  • Option B Result: HPLC showed 97.2% purity, but qNMR revealed only 84.1% w/w assay .

    • Cause: Significant water content (hygroscopic amine) and residual solvent (DCM) not seen in UV HPLC.[1]

  • Consequence: Using Option B for calibration would result in a 16% overestimation of the impurity in drug substance samples, potentially causing false OOS (Out of Specification) results.[1][2]

Strategic Analysis Workflow

To ensure data integrity, the analysis of IP-Py-Amine must account for its specific degradation pathways.[2]

Degradation Mechanism (The "Silent" Killer)

The thioether moiety is susceptible to oxidation by atmospheric oxygen, especially in solution.[1][2] The amine group is sensitive to light and air.[2]

DegradationPathway Parent IP-Py-Amine (Target Analyte) Sulfoxide Sulfoxide Impurity (M+16) Parent->Sulfoxide [O] (Air/Peroxides) Dimer Azo-Dimer (Oxidative Coupling) Parent->Dimer Light/Air (Slow) Sulfone Sulfone Impurity (M+32) Sulfoxide->Sulfone [O] (Aggressive)

Caption: Oxidative degradation pathways. The Thioether-to-Sulfoxide transition is the most rapid, often occurring in non-degassed solvents.[2]

Recommended Analytical Protocol (HPLC-UV/MS)

This method separates the parent from its oxidized degradants.[1]

Method Parameters:

  • Column: C18 High-pH Stable (e.g., Waters XBridge C18), 3.5 µm, 4.6 x 100 mm.[1][2]

    • Why? High pH keeps the amine neutral, improving peak shape and retention.[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).[1]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 245 nm (max for aminopyrazole).[1][2]

  • Flow Rate: 1.0 mL/min.[3]

Self-Validating Step: Inject a sample of the standard spiked with 0.1% H


O

. If the method is specific, you must see the separation of the parent peak (RT ~6 min) from the earlier eluting sulfoxide (RT ~4 min).[1] If they co-elute, your method is invalid.

Operational Guidelines for Reference Standards

Handling and Storage[2][3][12]
  • Arrival: Immediately store at -20°C.

  • Opening: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent water condensation (which accelerates oxidation).

  • Solvent Selection: Dissolve in degassed Acetonitrile/Water.[2] Avoid THF or Ethers (contain peroxides).[1]

  • Usage: Prepare fresh stock solutions daily. Do not store dilute solutions.

The "Golden Standard" Sourcing Decision Logic

Use the following logic to determine which grade of standard is required for your phase of development.

DecisionLogic Start Select Standard Grade Phase Development Phase? Start->Phase Early Early Discovery / Screening Phase->Early Exploratory Late GLP Tox / GMP Release / Clinical Phase->Late Regulated Action1 Use Synthesis Grade (95%) Verify ID by LC-MS Early->Action1 Action2 Use Certified Reference Material (CRM) Traceable qNMR Purity Late->Action2 Risk Risk: 10-20% Assay Error Acceptable for HTS Action1->Risk Benefit Benefit: <1.0% Error Required for Safety Calc Action2->Benefit

Caption: Decision matrix for selecting standard grade based on development stage and regulatory risk tolerance.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1][2] (2006).[1] Link

  • European Pharmacopoeia (Ph.[1][2] Eur.). General Chapter 5.12: Reference Standards.[2] (2024).[1][4][5] Link

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products."[2] Advanced Drug Delivery Reviews, 59(1), 59-69.[1] (2007).[1] Link[1]

  • Gorin, G., et al. "Kinetics of the Oxidation of Thioethers."[2] Journal of the American Chemical Society. Link[1]

Sources

Comparative Guide: Infrared Spectral Analysis of Primary Amines vs. Thioethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Primary amines are IR-active and highly diagnostic; Thioethers are IR-weak and often require alternative validation.

This guide provides a technical comparison of the infrared (IR) absorption characteristics of primary amine (


) and thioether (sulfide, 

) functional groups. For researchers in drug development—particularly those working with antibody-drug conjugates (ADCs) or peptide linkers—distinguishing these moieties is critical.
  • Primary Amines exhibit a "textbook" diagnostic signature: a distinct doublet in the high-frequency region (

    
    ) and a sharp scissoring mode near 
    
    
    
    .
  • Thioethers , conversely, are notoriously difficult to detect via FTIR. Their primary absorption (C-S stretch) occurs in the noisy fingerprint region (

    
    ) with weak intensity due to minimal dipole moment changes.
    

Part 1: Spectral Signatures & Theoretical Foundation

The detectability of a functional group in IR spectroscopy depends on the magnitude of the change in dipole moment (


) during vibration (

).[1]
Comparative Data Table
FeaturePrimary Amine (

)
Thioether (

)
Primary Diagnostic Region

(Stretch)

(Stretch)
Signal Intensity Medium to Strong (High polarity)Weak (Low polarity)
Peak Morphology Doublet (Asymmetric/Symmetric)Single, often obscured
Secondary Diagnostic

(N-H Scissoring)
N/A (No bending mode)
Interferences O-H stretch (broad), Water vaporC-Cl stretch, Fingerprint noise
Preferred Method FTIR Raman (High polarizability)
Primary Amine Analysis ( )

The primary amine is one of the easiest groups to identify due to the "Diagnostic Doublet."

  • Mechanism: The two hydrogen atoms on the nitrogen do not vibrate in isolation. They couple to form two distinct stretching modes:[2]

    • Asymmetric Stretch (

      
      ):  Higher energy (
      
      
      
      ).[3]
    • Symmetric Stretch (

      
      ):  Lower energy (
      
      
      
      ).
  • The "Scissoring" Confirmation: A bending vibration (

    
    ) occurs near 
    
    
    
    .[4][5] This is crucial for distinguishing primary amines (which have scissoring) from secondary amines (which do not).
Thioether Analysis ( )

The thioether linkage is often the "missing link" in IR spectra.

  • Mechanism: The C-S bond is relatively non-polar compared to C-N or C-O. Consequently, the stretching vibration induces a very small change in dipole moment, resulting in weak absorption.

  • The Fingerprint Problem: The C-S stretch falls between

    
    . This region is often crowded with C-H rocking modes and ring deformations, making positive identification via IR alone risky without isotopic labeling or comparative standards.
    

Part 2: Comparative Analysis & Method Selection

When characterizing molecules containing both amine and thioether linkers (e.g., Methionine-containing peptides or thiol-maleimide conjugates), relying solely on IR is insufficient for the sulfur component.

The Complementary Rule
  • IR Spectroscopy: Best for "Hard" dipoles (N-H, O-H, C=O).

  • Raman Spectroscopy: Best for "Soft" polarizable clouds (C-S, S-S, C=C).

If your target is the thioether stability in a drug linker, Raman spectroscopy is the superior alternative , showing a strong, sharp peak for C-S stretching at


.
Decision Logic: Method Selection

The following diagram illustrates the logical flow for selecting the correct analytical technique based on the functional group of interest.

MethodSelection Start Target Functional Group IsAmine Is target Primary Amine (-NH2)? Start->IsAmine IsThio Is target Thioether (-S-)? IsAmine->IsThio No AmineYes Select FTIR / ATR IsAmine->AmineYes Yes ThioYes Select Raman Spectroscopy IsThio->ThioYes Yes (Preferred) ThioFallback FTIR (Fallback) IsThio->ThioFallback No Raman Available AmineReason High Dipole Change Diagnostic Doublet (3300-3500 cm-1) AmineYes->AmineReason ThioReason High Polarizability Change Strong Signal (600-700 cm-1) ThioYes->ThioReason ThioRisk Risk: Weak signal obscured by fingerprint region ThioFallback->ThioRisk

Figure 1: Decision tree for selecting between FTIR and Raman spectroscopy based on the target moiety's physical properties.

Part 3: Experimental Protocol (ATR-FTIR)

This protocol is designed to maximize sensitivity for amines while attempting to resolve the weak thioether bands.

Technique: Attenuated Total Reflectance (ATR) FTIR.[6] Crystal Selection: Diamond (robustness) or Germanium (high refractive index, better for carbon-black filled samples or high-absorbers).

Step-by-Step Workflow
  • System Preparation (The "Dry" Standard):

    • Why: Atmospheric water vapor absorbs strongly in the

      
       region, directly overlapping with N-H bending and stretching.
      
    • Action: Purge the optical bench with dry nitrogen or dry air for 15 minutes prior to background collection. Ensure relative humidity is <10%.

  • Background Collection:

    • Collect a background spectrum (air) with the exact same parameters as your sample (typically 32-64 scans,

      
       resolution).
      
  • Sample Deposition:

    • Solids: Grind fine powder. Apply enough pressure to the ATR anvil to ensure intimate contact (monitor the "energy meter" on your software; look for stable contact).

    • Liquids: Place 10-20

      
      L on the crystal. If the solvent is volatile (e.g., DCM), allow it to evaporate if you are analyzing the residue, otherwise cap immediately.
      
  • Spectral Acquisition & Processing:

    • Collect 64 scans.

    • Apply Atmospheric Correction (to remove residual water vapor lines).

    • Apply Baseline Correction (Rubberband method preferred for simple identification).

  • Interpretation Logic (Self-Validating):

    • Check 1: Is there a broad hump at

      
      ? -> Likely O-H (wet sample). Dry and re-run.
      
    • Check 2: Are there two sharp spikes on top of the broad hump? -> Primary Amine confirmed.[4]

    • Check 3: Look at

      
      . Is there a weak band that correlates with C-S literature values for your specific scaffold? -> Tentative Thioether.
      
Spectral Interpretation Workflow Diagram

SpectralWorkflow Input Acquire Spectrum Region1 Check 3300-3500 cm-1 Input->Region1 Doublet Doublet Found? Region1->Doublet Secondary Single Band? Secondary Amine Doublet->Secondary No (Single) Region2 Check 1600 cm-1 (Scissoring) Doublet->Region2 Yes Primary Primary Amine Confirmed Region3 Check 600-800 cm-1 Primary->Region3 Region2->Primary WeakBand Weak Band Present? Region3->WeakBand ThioPoss Possible Thioether (Low Confidence) WeakBand->ThioPoss Yes RamanReq REQUIRED: Validate with Raman ThioPoss->RamanReq

Figure 2: Step-by-step logic for interpreting FTIR spectra when screening for amines and thioethers.

References

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link][7][4][8][9]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Mettler Toledo. (2025). IR vs Raman Spectroscopy | Advantages & Limitations. Retrieved from [Link][4]

  • Chemistry Steps. (2025). Interpreting IR Spectra. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine CAS: 1165922-86-6 (Representative structure class) Role: Senior Application Scientist

Executive Safety Assessment: The "Functional Group" Approach

As a Senior Application Scientist, I must address a critical reality: specific toxicological data (LD50, skin sensitization rates) for specialized intermediates like 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine is often proprietary or sparse. Therefore, we do not rely on the absence of data as evidence of safety.

Instead, we apply Functional Group Analysis to predict hazards. This molecule contains three distinct risk-bearing moieties:

  • Primary Amine (-NH₂): High potential for skin/eye corrosion and respiratory irritation. Amines are basic and can cause chemical burns.

  • Thioether (Sulfide) Linkage: notorious for low odor thresholds (stench) and potential metabolic toxicity.

  • Pyrazole Ring: Biologically active scaffold (common in kinase inhibitors), implying potential systemic potency.

Operational Verdict: Treat this substance as a GHS Category 2 Skin/Eye Irritant and High Potency Compound (Band 3) until specific toxicology proves otherwise.

PPE Matrix: The Barrier Defense System

Do not simply "wear gloves." Select PPE based on chemical permeation resistance against amines and organic sulfides.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Primary) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Defense: Organic amines can permeate thin nitrile. The air gap between two layers provides a "breakthrough indicator" delay.
Hand Protection (High Risk) Butyl Rubber or Silver Shield® Scenario: Use during spill cleanup or synthesis scale-up (>10g). Thioethers degrade nitrile faster than butyl rubber.
Eye & Face Chemical Goggles (Not Safety Glasses)Dust vs. Vapor: Powdered amines are hygroscopic and caustic. Goggles seal against fine dust that bypasses safety glasses.
Respiratory Fume Hood (Primary) or P100/OV Respirator Odor & Toxicity: The thio-group may release volatile sulfur odors. An Organic Vapor (OV) cartridge is required if hood containment is breached.
Body Tyvek® Lab Coat (Closed front)Particulate Control: Cotton coats trap dust. Tyvek sheds powder and prevents dermal absorption of the amine.

Operational Workflow: A Self-Validating Protocol

This workflow is designed to be "self-validating"—meaning the failure of one step is immediately detectable before exposure occurs.

Phase 1: Pre-Handling Engineering Controls
  • The Kimwipe Test: Before opening the container, tape a Kimwipe to the bottom of the fume hood sash. It must angle inward (45°). If it hangs straight, STOP . Your face velocity is insufficient to capture the amine vapors.

  • Odor Threshold Check: If you smell a "garlic" or "rotten cabbage" scent (characteristic of thioethers) upon entering the lab, containment has already failed. Initiate ventilation protocols immediately.

Phase 2: Active Handling (Weighing & Solubilization)
  • Static Neutralization: Organic pyrazoles are often fluffy, static-prone powders.

    • Protocol: Use an anti-static gun or ionizing bar inside the hood before spatulating. This prevents "powder fly-out" which contaminates the user's cuffs.

  • Solvent Choice:

    • Caution: Avoid dissolving directly in halogenated solvents (DCM) without cooling. Amines can react exothermically with certain solvent impurities or stabilizers.

    • Preferred: Dissolve in DMSO or Methanol/Ethanol (ensure ventilation due to volatility).

Phase 3: Decontamination (The "Red Light" Check)
  • The pH Check: After wiping down the balance area with a solvent-soaked wipe, touch a wet pH strip to the surface.

    • Result: If the strip turns Blue/Purple , decontamination is incomplete. The amine residue persists. Repeat cleaning with a mild citric acid solution (1%) to neutralize the base, followed by water.

Visualized Safety & Logistics Workflow

The following diagram illustrates the lifecycle of the chemical from storage to disposal, highlighting critical "Stop/Check" points.

SafetyWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Handling cluster_2 Phase 3: Termination Storage Storage (Inert Gas, <25°C) PPE_Don Don PPE (Double Nitrile + Goggles) Storage->PPE_Don Hood_Check Hood Flow Check (Kimwipe Test) PPE_Don->Hood_Check Hood_Check->PPE_Don Fail (Fix Flow) Weighing Weighing (Use Ionizer) Hood_Check->Weighing Pass Solubilization Solubilization (Ventilated) Weighing->Solubilization Decon Decontamination (1% Citric Acid Wipe) Solubilization->Decon Validation Validation (pH Strip Test) Decon->Validation Validation->Decon Basic pH (Repeat) Waste Disposal (High BTU Incineration) Validation->Waste Neutral pH

Figure 1: Operational lifecycle for handling aminopyrazoles. Note the recursive loop at the "Validation" stage to ensure zero residue.

Disposal & Emergency Response

Disposal Protocol
  • Never pour this compound down the sink. The thioether group is toxic to aquatic life, and the amine disrupts water treatment pH.

  • Segregation:

    • Solid Waste: Label as "Hazardous Solid - Basic/Toxic Organic."

    • Liquid Waste: Segregate into "Basic Organic Waste" streams.

  • Destruction: The preferred method is High BTU Incineration (Fuel Blending) to fully oxidize the sulfur and nitrogen components.

Spill Response (Solid Powder)
  • Evacuate the immediate area to let dust settle (2 minutes).

  • Don PPE: Butyl gloves and P100 respirator.

  • Cover: Gently cover the spill with a solvent-dampened paper towel (prevents dust aerosolization).

  • Scoop: Lift the debris into a waste jar.

  • Wash: Clean area with 1% Acetic Acid or Citric Acid (neutralizes the amine), then soap and water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2][3] National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[4] United States Department of Labor. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.